molecular formula C8H8N2O3 B6254598 phenyl N-carbamoylcarbamate CAS No. 49615-54-5

phenyl N-carbamoylcarbamate

Cat. No. B6254598
CAS RN: 49615-54-5
M. Wt: 180.2
InChI Key:
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Description

Phenyl N-carbamoylcarbamate (PNC) is an organic compound with a wide range of applications in the scientific and medical research fields. It has been used as a reagent in synthesis, a catalyst in biochemical reactions, and a tool in laboratory experiments.

Scientific Research Applications

Phenyl N-carbamoylcarbamate has a variety of applications in scientific research. It has been used in the synthesis of a number of compounds, including pharmaceuticals, biocatalysts, and polymers. It has also been used as a catalyst in the synthesis of peptides, proteins, and nucleic acids. Additionally, it has been used as a tool to study the structure and function of enzymes, and to investigate the mechanism of action of drugs.

Mechanism of Action

Phenyl N-carbamoylcarbamate acts as a catalyst in biochemical reactions by forming a covalent bond with the substrate. This bond facilitates the reaction by providing a stable environment for the reaction to take place. Additionally, the covalent bond provides a way for the substrate to be transported to the active site of the enzyme, where the reaction takes place.
Biochemical and Physiological Effects
phenyl N-carbamoylcarbamate has been used to study the biochemical and physiological effects of various compounds. In particular, it has been used to study the effects of drugs on the human body. For example, it has been used to study the effects of anti-inflammatory drugs, antibiotics, and antineoplastic drugs. Additionally, it has been used to study the effects of hormones, vitamins, and other nutrients on the body.

Advantages and Limitations for Lab Experiments

The use of phenyl N-carbamoylcarbamate in laboratory experiments has several advantages. It is relatively inexpensive and easy to use, and it can be used to study a wide range of biochemical and physiological effects. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using phenyl N-carbamoylcarbamate in lab experiments. For example, it is not suitable for use in reactions involving strong acids or bases, and it is not very soluble in water.

Future Directions

Phenyl N-carbamoylcarbamate has a wide range of applications in scientific research, and its use is likely to expand in the future. Future research could focus on developing new methods for synthesizing phenyl N-carbamoylcarbamate, as well as exploring its potential applications in drug discovery, biocatalysis, and nanotechnology. Additionally, further research could be conducted to explore the biochemical and physiological effects of phenyl N-carbamoylcarbamate in more detail. Finally, phenyl N-carbamoylcarbamate could be used to study the structure and function of enzymes, and to investigate the mechanism of action of drugs.

Synthesis Methods

Phenyl N-carbamoylcarbamate can be synthesized in two main ways. The first is by reacting phenyl isocyanate with an amine in aqueous solution, while the second involves reacting phenyl isocyanate with a carbamate ester in an organic solvent. The reaction is usually carried out at room temperature, however, depending on the reactants, the temperature may need to be adjusted.

properties

{ "Design of the Synthesis Pathway": "The synthesis of phenyl N-carbamoylcarbamate can be achieved through the reaction of phenyl isocyanate with N,N'-diisopropylcarbodiimide (DIC) in the presence of a nucleophile such as ammonium carbonate.", "Starting Materials": [ "Phenyl isocyanate", "N,N'-diisopropylcarbodiimide (DIC)", "Ammonium carbonate" ], "Reaction": [ "Step 1: Dissolve phenyl isocyanate and N,N'-diisopropylcarbodiimide (DIC) in anhydrous dichloromethane.", "Step 2: Add ammonium carbonate to the reaction mixture and stir for several hours at room temperature.", "Step 3: Filter the reaction mixture to remove any insoluble impurities.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by recrystallization from a suitable solvent." ] }

CAS RN

49615-54-5

Product Name

phenyl N-carbamoylcarbamate

Molecular Formula

C8H8N2O3

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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